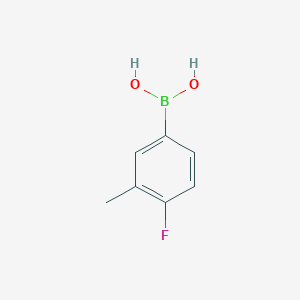

4-Fluoro-3-methylphenylboronic acid

Description

Significance of Organoboron Compounds in Modern Synthesis

Organoboron compounds have become indispensable tools in modern organic synthesis, prized for their versatility and reactivity. numberanalytics.comnumberanalytics.com These compounds, which feature a carbon-boron bond, are crucial intermediates in the formation of new carbon-carbon bonds, a fundamental process in constructing complex organic molecules. bioengineer.orgnih.gov Their stability, selectivity, and reactivity make them essential for a wide array of chemical transformations. numberanalytics.com The unique properties of boron allow it to form stable compounds with various organic groups, making organoboron chemistry a cornerstone of modern synthetic strategies. numberanalytics.com

One of the most significant applications of organoboron compounds is in metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. nih.govnih.gov This reaction has revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comboronmolecular.com The ability to precisely construct complex molecular architectures has been greatly enhanced by the development of organoboron chemistry. bioengineer.org

Overview of Boronic Acid Derivatives in Medicinal Chemistry

Boronic acid derivatives are increasingly prominent in medicinal chemistry, a trend largely sparked by the approval of bortezomib (B1684674), a boronic acid-containing drug used in cancer therapy. nih.govrsc.org This has led to a surge of interest in boronic acids as potential therapeutic agents for a wide range of diseases, including cancer, as well as bacterial and viral infections. nih.govrsc.org

The boronic acid functional group can be incorporated into bioactive molecules to modify their selectivity, and physicochemical and pharmacokinetic properties, often leading to improved therapeutic activity. nih.gov Boronic acids are also known to act as inhibitors for various enzymes, such as serine proteases, which are implicated in numerous disease processes. wikipedia.orgsigmaaldrich.com Furthermore, their ability to form reversible bonds with sugars, amino acids, and other biologically relevant molecules makes them valuable for applications in drug delivery and the development of diagnostic sensors. boronmolecular.comwikipedia.orgborates.today

Historical Context and Evolution of Boronic Acid Chemistry

The first synthesis and isolation of a boronic acid, specifically ethylboronic acid, was reported by Edward Frankland in 1860. wikipedia.orgwiley-vch.dewikiwand.com The process involved the reaction of diethylzinc (B1219324) with triethyl borate (B1201080), followed by oxidation. wikiwand.com For a considerable time, boronic acids were considered somewhat niche compounds in the field of chemistry. wiley-vch.de

However, the landscape of boronic acid chemistry was dramatically changed by the discovery of the Suzuki-Miyaura cross-coupling reaction in 1979. wiley-vch.de This palladium-catalyzed reaction between organoboron compounds and organic halides provided a powerful and versatile method for forming carbon-carbon bonds. libretexts.org This breakthrough elevated boronic acids to a premier class of synthetic intermediates and spurred extensive research into their synthesis and applications. wiley-vch.de

Unique Properties of Boronic Acids Enabling Diverse Applications

Boronic acids, with the general formula R-B(OH)₂, possess a unique set of properties that underpin their wide-ranging applications. wikipedia.orgwikiwand.com They act as Lewis acids due to the electron-deficient nature of the boron atom, which has a vacant p-orbital. boronmolecular.comwiley-vch.de This allows them to form reversible covalent complexes with molecules containing diol functionalities, such as sugars, and with amino acids and hydroxamic acids. wikipedia.orgborates.today This reversible binding is a key feature exploited in molecular recognition and sensing applications. boronmolecular.comwikipedia.org

Furthermore, boronic acids are generally stable, often non-toxic, and can be readily synthesized. nih.govboronmolecular.com Their degradation product in biological systems is boric acid, which is considered a "green" compound. nih.gov The versatility of their reactivity, particularly in the crucial transmetalation step of cross-coupling reactions, makes them invaluable building blocks in organic synthesis. nih.govwikipedia.org

Scope and Focus of the Research on 4-Fluoro-3-methylphenylboronic acid

This article focuses specifically on the chemical compound this compound. It will delve into its chemical and physical properties, methods of synthesis, and its significant applications in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions. The presence of both a fluorine atom and a methyl group on the phenyl ring of this boronic acid imparts specific electronic and steric properties that influence its reactivity and make it a valuable reagent in the synthesis of targeted molecules, especially in the pharmaceutical and agrochemical industries. chemimpex.com

Properties

IUPAC Name |

(4-fluoro-3-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFO2/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCIJCHSRVPSOML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379109 | |

| Record name | 4-Fluoro-3-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139911-27-6 | |

| Record name | 4-Fluoro-3-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-3-methylbenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of 4 Fluoro 3 Methylphenylboronic Acid

Fundamental Reactivity of Arylboronic Acids

Arylboronic acids, including 4-fluoro-3-methylphenylboronic acid, are a class of organoboron compounds characterized by a direct carbon-boron bond between an aryl group and a boronic acid moiety [-B(OH)2]. Their reactivity is largely dictated by the nature of this C-B bond and the Lewis acidic character of the boron atom.

C-B Bond Cleavage Mechanisms

The cleavage of the carbon-boron bond is a fundamental process in the reactions of arylboronic acids. A key transformation involving this cleavage is protodeboronation, where the aryl-boron bond is broken and replaced by a carbon-hydrogen bond. This reaction typically occurs in aqueous media and its rate can be influenced by the pH of the solution. nih.gov The stability of arylboronic acids under aqueous basic conditions is a critical consideration for their application in synthesis. nih.gov Competing base-mediated processes, such as oxidation and protodeboronation, can be detrimental to the efficiency of reactions like the Suzuki-Miyaura coupling. nih.gov

The mechanism of C-B bond cleavage can be influenced by the presence of other reagents. For instance, in the context of bioorthogonal chemistry, palladium-triggered elimination reactions have been developed to cleave the C-B bond of arylboronic acids, enabling the release of caged molecules in biological systems. nih.gov Furthermore, the oxidation of the arylboronic acid group can also lead to C-B bond cleavage, a property that has been harnessed for the development of stimuli-responsive materials that degrade in the presence of reactive oxygen species. rsc.org

Formation of Stable Complexes with Diols

Arylboronic acids readily form stable cyclic esters, known as boronate esters, upon reaction with 1,2- and 1,3-diols. This reversible reaction is a hallmark of boronic acid chemistry and is driven by the formation of a five- or six-membered ring. The stability of these complexes is influenced by several factors, including the pKa of the boronic acid, the pKa of the diol, the dihedral angle of the diol, and steric hindrance. acs.orgnih.gov

The formation of boronate esters is a pH-dependent equilibrium. rsc.org This property is exploited in the design of stimuli-responsive materials, such as hydrogels, that can be degraded in acidic environments due to the hydrolysis of the boronate ester linkages. rsc.org The ability of arylboronic acids to form stable complexes with diols is also the basis for their use in sensing applications, particularly for the detection of carbohydrates. acs.org For example, the interaction of ortho-hydroxyalkyl arylboronic acids with glycopyranosides, which often present free 4,6-diols, highlights the potential for designing receptors and sensors that target specific carbohydrate structures. acs.org

Role in Cross-Coupling Reactions

This compound is a valuable reagent in palladium-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon bonds. These reactions have revolutionized the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. researchgate.net

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron compound, such as this compound, with an organic halide or triflate in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov This reaction is widely used to synthesize biaryls, polyolefins, and styrenes. wikipedia.orgmdpi.com

The general catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgchemrxiv.org The reaction begins with the oxidative addition of the organic halide to a Pd(0) complex, forming a Pd(II) species. wikipedia.orglibretexts.org This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center. wikipedia.orgchemrxiv.org Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the cross-coupled product and regenerates the Pd(0) catalyst. libretexts.orgchemrxiv.org

The base plays a crucial role in the Suzuki-Miyaura reaction. wikipedia.org It is generally believed that the base activates the boronic acid by forming a more nucleophilic boronate species, which then participates in the transmetalation step. researchgate.netacs.orgdeepdyve.com Computational studies suggest that the reaction of the base with the organoboronic acid is a key step in the catalytic cycle. acs.orgnih.gov

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

| This compound | Benzoyl chloride | NHC-Pd(II) complex | K2CO3 | 2-Propanol/Water | 4-Fluoro-3-methylbenzophenone | 92-98 | nih.gov |

| Phenylboronic acid | 4-Bromobenzonitrile | Pd(OAc)2 | K2CO3 | EtOH/H2O | 4-Cyanobiphenyl | 80 | rsc.org |

| 4-Methoxyphenylboronic acid | 1-Bromo-4-methoxybenzene | Pd(OAc)2 | K2CO3 | EtOH/H2O | 4,4'-Dimethoxybiphenyl | - | rsc.org |

Transmetalation is a critical step in the Suzuki-Miyaura catalytic cycle, involving the transfer of the organic moiety from the boron atom to the palladium(II) complex. wikipedia.org While the exact mechanism has been a subject of extensive research and some debate, it is generally accepted that the boronic acid must be activated by a base to facilitate this process. wikipedia.orgorganic-chemistry.org

Two main pathways for transmetalation have been proposed:

The "boronate" pathway: In this mechanism, the base reacts with the boronic acid to form a tetracoordinate boronate species (Ar-B(OH)3⁻). deepdyve.com This boronate is more nucleophilic than the neutral boronic acid and readily transfers its aryl group to the palladium center. researchgate.netdeepdyve.com Computational studies support the idea that the borate (B1201080) anion is the most reactive organoboron species towards transmetalation. deepdyve.com

The "oxo-palladium" pathway: This pathway involves the reaction of the palladium-halide complex with the base to form a palladium-hydroxo or palladium-alkoxo complex. This complex then reacts with the neutral boronic acid, leading to the transfer of the aryl group. nih.gov

Recent studies suggest that the dominant pathway may depend on the specific reaction conditions, such as the use of phase-transfer catalysts in biphasic systems. nih.gov The stereochemistry of the transmetalation step has been shown to proceed with retention of configuration for alkylboranes. acs.org

The catalytic cycle is a series of sequential steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide, forming a Pd(II) complex. wikipedia.orglibretexts.org This step is often the rate-determining step of the reaction. wikipedia.org

Transmetalation: The organic group from the activated boronic acid is transferred to the palladium(II) complex, displacing the halide. wikipedia.orgchemrxiv.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgchemrxiv.org

The presence of a fluorine atom on the phenyl ring of this compound can significantly influence its reactivity and the selectivity of the Suzuki-Miyaura reaction. bohrium.com Fluorine is a highly electronegative atom, which can alter the electronic properties of the molecule. bohrium.com This can affect the pKa of the boronic acid and the nucleophilicity of the aryl group, thereby influencing the rate of transmetalation.

In polyhalogenated substrates, the site-selectivity of the Suzuki-Miyaura reaction is often governed by a combination of steric and electronic factors. bohrium.com For instance, in reactions involving dibromodifluorobenzenes, the regioselectivity can be explained by the relative steric hindrance and electron-deficiency of the different positions on the benzene (B151609) ring. bohrium.com

Furthermore, the fluorine substituent can impact the stability of the organoboron reagent. Studies on aryltrifluoroborates have shown that electron-withdrawing substituents, like fluorine, can retard the rate of solvolysis, making them more stable. ubc.ca This increased stability can be advantageous in cross-coupling reactions. nih.gov

Catalyst Systems and Reaction Conditions in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. libretexts.org For this compound, the efficacy of the Suzuki-Miyaura coupling is highly dependent on the chosen catalyst system and reaction conditions.

Palladium-based catalysts are predominantly used, with the choice of ligands and base being critical for achieving high yields and turnover numbers. libretexts.orgorganic-chemistry.org For instance, palladium nanoparticles supported on COOH-modified graphene have demonstrated excellent catalytic activity in the coupling of fluorinated phenylboronic acids with various aryl bromides. mdpi.com This heterogeneous system allows for good conversion rates and exhibits good reusability. mdpi.com In some cases, for inactive substrates like pentafluorophenylboronic acid, a combination of a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine (B1218219) ligand, and a dual-base system like cesium fluoride (B91410) (CsF) and silver(I) oxide (Ag₂O) has been found to be essential for promoting the reaction. nih.gov

The reaction conditions, including solvent, temperature, and the nature of the base, are tailored to the specific substrates. While many Suzuki-Miyaura reactions are carried out under anhydrous and anaerobic conditions, newer methods have been developed that are more tolerant of air and moisture. organic-chemistry.orgorganic-chemistry.org The use of milder and greener reaction conditions is a significant advantage of this coupling method. libretexts.org

Table 1: Catalyst Systems and Conditions for Suzuki-Miyaura Coupling

| Catalyst System | Base | Solvent | Temperature | Application | Reference |

| Pd nanoparticles on COOH-modified graphene | Not specified | Not specified | 70-110 °C | Coupling with fluorinated aryl bromides | mdpi.com |

| Pd(PPh₃)₄ or Pd₂(dba)₃/P(t-Bu)₃ | CsF/Ag₂O | Not specified | Not specified | Coupling of inactive pentafluorophenylboronic acid | nih.gov |

| Pd(OAc)₂/PCy₃ | Not specified | Not specified | Room Temperature | Coupling with aryl and vinyl triflates | organic-chemistry.org |

Stille Reaction

The Stille reaction provides another powerful method for carbon-carbon bond formation, coupling organotin compounds with organic halides or pseudohalides, catalyzed by palladium. wikipedia.org While direct studies involving this compound in Stille reactions are less common, the principles of the reaction allow for its conceptual application. In a typical Stille reaction, an organostannane provides one organic group, and an organic electrophile provides the other. wikipedia.org

The mechanism involves the oxidative addition of the halide to a palladium(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to form the coupled product. wikipedia.org The reaction is valued for its tolerance of a wide range of functional groups. harvard.edu However, the toxicity of organotin reagents is a significant drawback. harvard.edu

Sonogashira Reaction

The Sonogashira reaction is a cross-coupling reaction that forms carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org This reaction is conducted under mild conditions, often at room temperature and with a mild base, making it suitable for complex molecule synthesis. wikipedia.org

For a molecule like this compound to participate, it would first need to be converted into an appropriate aryl halide. The resulting aryl halide could then be coupled with a terminal alkyne. The reactivity of the aryl halide is a key factor, with the general trend being aryl iodides > aryl bromides > aryl chlorides. wikipedia.org In some instances, a one-pot, three-step protocol involving a Sonogashira cross-coupling, desilylation, and a subsequent cycloaddition has been successfully employed for the synthesis of complex heterocyclic systems. researchgate.net

Chan-Lam Coupling

The Chan-Lam coupling reaction, also known as the Chan-Evans-Lam coupling, facilitates the formation of carbon-heteroatom bonds, specifically aryl-nitrogen and aryl-oxygen bonds. wikipedia.org This reaction typically involves the coupling of an arylboronic acid with an amine or an alcohol, catalyzed by a copper(II) complex, and can often be performed at room temperature in the presence of air. wikipedia.orgorganic-chemistry.org

This compound is a suitable substrate for this reaction. The mechanism is thought to proceed through the formation of a copper(III)-aryl-alkoxide or copper(III)-aryl-amide intermediate, which then undergoes reductive elimination to yield the desired product. wikipedia.org The reaction is advantageous due to its mild conditions and the use of inexpensive and readily available copper catalysts. alfa-chemistry.com The scope of the reaction is broad, encompassing a variety of amines, anilines, amides, and other N-H containing compounds. organic-chemistry.org

Petasis Reaction: Multi-component Coupling

The Petasis reaction, or Petasis borono-Mannich reaction, is a multi-component reaction that combines an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. wikipedia.orgorganic-chemistry.org This reaction is highly valued for its ability to generate molecular complexity in a single step under mild conditions. nih.gov

Reactivity with Amines and Carbonyl Derivatives

In the Petasis reaction, this compound can react with a wide array of amines and carbonyl derivatives. The reaction is initiated by the condensation of the amine and the carbonyl compound to form an iminium ion. The organoboronic acid then adds to this electrophilic intermediate. organic-chemistry.org

The choice of amine and carbonyl components significantly influences the reaction's outcome. Secondary amines, sterically hindered primary amines, and anilines are all viable substrates. organic-chemistry.org Glyoxylic acid is a particularly useful carbonyl component as it allows for the direct synthesis of α-amino acids. organic-chemistry.org The reaction generally tolerates a variety of functional groups on all three components. nih.gov However, reactions involving amines or boronic acids with strong electron-withdrawing groups may proceed sluggishly or fail to complete. acs.org

Exploration of Substrate Scope and Stereoselectivity

The Petasis reaction exhibits a broad substrate scope. nih.gov It can be used to synthesize not only α-amino acids but also amino alcohols, amino sugars, and various heterocyclic structures. organic-chemistry.org The reaction can be performed with a wide range of boronic acids, including aryl- and vinylboronic acids. researchgate.net

A key feature of the Petasis reaction is the potential for high stereoselectivity. nih.gov When a chiral amine or aldehyde is used, the reaction can proceed with a high degree of diastereoselectivity. wikipedia.org For instance, the use of chiral amines like (S)-2-phenylglycinol can lead to the formation of the corresponding allylamine (B125299) as a single diastereomer. wikipedia.org This stereocontrol is a significant advantage in the synthesis of enantiomerically pure compounds. wikipedia.orgresearchgate.net The stereochemical outcome can be influenced by the nature of the chiral auxiliary and the specific boronic acid used. researchgate.net

Lewis Acidity and its Modulation by Fluorine Substitution

The Lewis acidity of arylboronic acids, including this compound, is a critical aspect of their chemical behavior. Unlike Brønsted acids that donate protons, the acidity of most boronic acids stems from their ability to accept a pair of electrons, a characteristic of Lewis acids. nih.gov This property is significantly influenced by substituents on the aromatic ring, particularly electron-withdrawing groups like fluorine. nih.govingentaconnect.com The introduction of fluorine atoms can enhance the acidity of phenylboronic acids, an effect that is dependent on the position and number of these substituents. nih.gov

The position of the fluorine substituent on the phenyl ring has a pronounced effect on the Lewis acidity of the boronic acid. nih.gov This influence is a combination of inductive and resonance effects. nih.gov

Ortho Position: A fluorine atom in the ortho position typically results in the strongest increase in acidity. This is attributed to the formation of an intramolecular hydrogen bond between the fluorine and the hydrogen of the boronic acid's hydroxyl group (B-O-H···F). nih.gov

Meta Position: In the meta position, the electron-withdrawing inductive effect of fluorine is dominant, leading to a significant increase in acidity, as the resonance effect is much weaker at this position. nih.gov

Para Position: When fluorine is in the para position, its electron-withdrawing inductive effect is partially offset by its electron-donating resonance effect. This compensation results in a smaller increase in acidity compared to the ortho and meta positions. nih.gov

For this compound, the fluorine atom is at the C4 position (para to the boronic acid group), and a methyl group is at the C3 position (meta). The fluorine atom's position suggests a moderate enhancement of Lewis acidity due to the competing inductive and resonance effects. The methyl group, being electron-donating, would slightly counteract this effect.

Increasing the number of fluorine substituents on the phenyl ring generally leads to a further increase in Lewis acidity. However, the magnitude of this effect is also dependent on the specific positions of the additional fluorine atoms. nih.gov For instance, the pKa values for fluorinated phenylboronic acids can range from 6.17 for 2,3,4,6-tetrafluorophenylboronic acid to 8.77 for 4-fluorophenylboronic acid. nih.gov

The Lewis acidity of fluorinated boronic acid esters, such as those formed with catechol, also increases with the introduction of fluorine substituents. The acidity of these esters can be quantitatively determined using a modified Gutmann's method, which involves the formation of a complex with a Lewis base like triethylphosphine (B1216732) oxide (Et₃PO) and extrapolating the data to infinite ester excess. nih.gov

The acidity constant (pKa) is a quantitative measure of the strength of an acid in solution. For boronic acids, the pKa is typically determined through spectroscopic or potentiometric methods.

Spectroscopic Determination: A common method for determining the pKa of arylboronic acids is through UV-Vis spectroscopy. nih.govulm.edu This technique relies on the different absorption spectra of the protonated (boronic acid) and deprotonated (boronate) forms of the compound. ulm.edu By measuring the absorbance of the compound at a specific wavelength (often the λmax of the basic form) across a range of pH values, the ratio of the two species can be determined. ulm.edu The Henderson-Hasselbalch equation can then be used to calculate the pKa. ulm.edu This method has been successfully applied to determine the pKa of various arylboronic acids. nih.gov Computational studies have highlighted the importance of considering multiple low-energy conformations of the hydroxyl groups in both the acid and its conjugate base for accurate pKa calculations of arylboronic acids. mdpi.com

Potentiometric Titration: Potentiometric titration is another established method for pKa determination. This involves titrating a solution of the boronic acid with a standard base and monitoring the pH change. The pKa can be determined from the titration curve. While this method is widely used, for some boronic acids, especially those with complex solution equilibria, spectroscopic methods may be preferred.

The pKa of phenylboronic acid is approximately 8.64–8.90. mdpi.com The introduction of a fluorine atom at the para position, as in 4-fluorophenylboronic acid, results in a pKa of 8.77. nih.gov This indicates a slight increase in acidity compared to the unsubstituted phenylboronic acid.

Interactive Table: pKa Values of Selected Phenylboronic Acids

| Compound | pKa |

| Phenylboronic acid | 8.64–8.90 mdpi.com |

| 4-Fluorophenylboronic acid | 8.77 nih.gov |

| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17 nih.gov |

| 4-(Trifluoromethyl)phenylboronic acid | Not explicitly found |

Equilibrium Studies in Solutions

In solution, this compound, like other boronic acids, participates in various equilibrium processes. These include dehydration to form boroxines and esterification with diols.

Boronic acids can undergo a reversible dehydration reaction to form six-membered cyclotrimeric anhydrides known as boroxines. researchgate.netnih.govresearchgate.net This process involves the condensation of three boronic acid molecules with the elimination of three water molecules. researchgate.netnih.gov The formation of boroxines can be achieved by heating the boronic acid, sometimes in an anhydrous solvent, or by using a drying agent. nih.govresearchgate.net

The equilibrium between the boronic acid and its corresponding boroxine (B1236090) is influenced by several factors:

Water Concentration: The presence of water favors the hydrolysis of the boroxine back to the boronic acid monomer. Conversely, removing water drives the equilibrium towards boroxine formation. researchgate.net

Substituents on the Phenyl Ring: The electronic nature of the substituents on the phenyl ring affects the stability of the boroxine. Computational studies have shown that π-electron-withdrawing groups in the para-position destabilize the boroxine ring relative to its monomers. acs.orgnih.gov However, these same groups can stabilize the formation of adducts between the boroxine and a Lewis base, such as an amine. acs.orgnih.gov Conversely, experimental evidence suggests that electron-donating groups in the para-position can support the formation of the boroxine itself. researchgate.net

Thermodynamics: The formation of boroxines is often an entropy-driven process, as it involves the release of free water molecules. researchgate.net It is typically an enthalpically unfavorable reaction. researchgate.net

For this compound, the para-fluoro substituent is a net electron-withdrawing group, which would be expected to destabilize the corresponding boroxine. The meta-methyl group, being electron-donating, would have a lesser, opposing effect.

Boronic acids readily undergo reversible esterification reactions with diols to form cyclic boronate esters. researchgate.netresearchgate.net This reaction is fundamental to many applications of boronic acids, including their use as protecting groups and in sensor technology. The stability of the resulting boronate ester is dependent on the nature of the diol. For instance, six-membered ring esters can sometimes lead to faster protodeboronation than the parent boronic acid. researchgate.net

In the context of this compound, it can form a pinacol (B44631) ester, 2-(4-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. uni.lu These pinacol esters are often more stable and easier to handle than the free boronic acids. researchgate.net

Cyclization processes can also occur, particularly with ortho-substituted phenylboronic acids. For example, ortho-alkoxy substituted phenylboronic acids can form unusual monomeric structures due to strong intramolecular hydrogen bonds. nih.gov While this compound does not have an ortho substituent that would facilitate such intramolecular cyclization, the principles of esterification with external diols remain relevant.

Interactive Table: Common Reactions of Phenylboronic Acids

| Reaction | Reactant(s) | Product(s) | Key Factors |

| Dehydration | 3 x Phenylboronic Acid | Boroxine + 3 H₂O | Water concentration, substituents, temperature researchgate.netnih.gov |

| Esterification | Phenylboronic Acid + Diol | Cyclic Boronate Ester + 2 H₂O | Diol structure, pH researchgate.netresearchgate.net |

Applications in Organic Synthesis

Building Block in the Synthesis of Complex Organic Molecules

4-Fluoro-3-methylphenylboronic acid is a key reagent in the construction of intricate molecular architectures, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. chemimpex.comfujifilm.com This reaction enables the formation of biaryl structures, which are common motifs in many biologically active molecules and functional materials. researchgate.net The fluorine and methyl substituents on the phenyl ring of the boronic acid influence the electronic properties and steric hindrance of the molecule, allowing for controlled and selective synthesis of complex structures. chemimpex.com

The Suzuki-Miyaura coupling reaction is a powerful method for creating carbon-carbon bonds between an organoboron compound (like this compound) and an organic halide. researchgate.net This reaction is favored for its mild conditions, tolerance to a wide range of functional groups, and the generally low toxicity of the boron-containing reagents. fujifilm.com The versatility of this process has made this compound a go-to building block for chemists aiming to construct complex, multi-ring systems. For instance, it has been employed in the synthesis of substituted biaryls which can serve as precursors to more elaborate molecular frameworks. researchgate.netbiointerfaceresearch.com

Synthesis of Pharmaceuticals and Agrochemicals

The unique properties of this compound make it an important intermediate in the production of a variety of bioactive compounds, including those with pharmaceutical and agrochemical applications. chemimpex.com

In the pharmaceutical industry, the incorporation of fluorine atoms into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and bioavailability. This compound serves as a valuable source of the 4-fluoro-3-methylphenyl moiety, which is found in a number of biologically active compounds. chemimpex.com

A significant application of this boronic acid is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. ed.ac.ukoncotarget.com For example, research has shown the use of related fluorinated phenylboronic acids in the development of inhibitors for kinases like FLT3 and AURKA, which are targets in acute myeloid leukemia (AML). oncotarget.com The synthesis of quinazoline-based multi-kinase inhibitors has been reported, where the quinazoline (B50416) core is a privileged structure for kinase inhibition. oncotarget.com While a direct synthesis of a marketed drug using this compound is not explicitly detailed in the provided search results, its utility in creating the core structures of such inhibitors is evident. chemimpex.comed.ac.uk

The development of new agrochemicals is essential for ensuring food security, and fluorinated compounds often exhibit enhanced efficacy as herbicides, insecticides, and fungicides. chemimpex.com this compound is a building block for synthesizing active ingredients in crop protection agents. chemimpex.com For instance, Suzuki cross-coupling reactions using substituted phenylboronic acids are employed to create bioactive pyrones that have shown remarkable inhibitory activity against bacteria and fungi, indicating their potential as agricultural fungicides. nih.gov

Development of Advanced Materials

The application of this compound extends beyond the life sciences into the realm of materials science, where it contributes to the development of polymers, nanomaterials, and other functional materials. chemimpex.com

Boronic acids are utilized in the synthesis of advanced polymers and nanomaterials. The ability of boronic acids to form reversible covalent bonds with diols is a key feature exploited in the design of "smart" materials that can respond to stimuli such as changes in pH or the presence of specific molecules. While the direct use of this compound in specific, named polymers was not detailed in the search results, the general application of fluorinated boronic acids in creating functional polymers is well-established.

The introduction of fluorine into organic molecules can significantly alter their physical properties, such as thermal stability and electronic characteristics. chemimpex.com This makes this compound a valuable component in the synthesis of materials for specialized applications.

One notable area is the synthesis of liquid crystals. biointerfaceresearch.combeilstein-journals.org Fluorinated liquid crystals are crucial components in modern liquid crystal displays (LCDs). researchgate.netresearchgate.net The fluorine substituents influence the dielectric anisotropy and other mesomorphic properties of the liquid crystal molecules. biointerfaceresearch.combeilstein-journals.org Research has demonstrated the synthesis of fluorinated terphenyl and quaterphenyl (B1678625) liquid crystals using fluorinated phenylboronic acids as key intermediates, highlighting the importance of compounds like this compound in this field. researchgate.net

Synthesis of Biaryl Compounds

This compound is a valuable reagent in the synthesis of biaryl compounds, which are structural motifs present in many pharmaceuticals, agrochemicals, and advanced materials. chemimpex.comnih.gov The Suzuki-Miyaura cross-coupling reaction is a primary method for creating the carbon-carbon bond that links the two aryl rings. chemimpex.comnumberanalytics.com This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid. numberanalytics.commit.edu

The presence of the fluorine atom and the methyl group on the phenyl ring of this compound influences its reactivity. The fluorine atom can enhance the electrophilicity of the aromatic system, while the methyl group can introduce steric effects. cymitquimica.com These characteristics can be leveraged to achieve desired selectivity and efficiency in cross-coupling reactions. chemimpex.com For instance, in the synthesis of fluorinated aminobiphenyl derivatives, this compound has been successfully coupled with 4-chloroaniline (B138754) in the presence of a palladium catalyst. nih.gov

Research has also explored the use of various catalytic systems to promote the synthesis of biaryls using arylboronic acids. These include nickel-based catalysts and recyclable palladium nanocatalysts, which offer more sustainable and economical alternatives to traditional methods. nih.govresearchgate.net The development of these methods expands the toolkit available to chemists for constructing complex biaryl structures. nih.govnih.gov

Table 1: Examples of Biaryl Synthesis using Arylboronic Acids

| Arylboronic Acid | Coupling Partner | Catalyst/Conditions | Product Type | Reference |

| Phenylboronic acids with 4-Me and 4-OMe substitution | 4-Nitroiodobenzene | LaF3·Pd nanocatalyst, K2CO3, 70 °C | Substituted biaryls | nih.gov |

| Tolylboronic acids | Chloroarenes | NiCl2/PPh3, K3PO4·nH2O, 80–100 °C | Biaryl derivatives | researchgate.net |

| 2-Ethylphenylboronic acid and 2-methylphenylboronic acid | 2-Cumyl-6-methylphenylbromide | Pd(OAc)2 | Axially chiral biphenyl (B1667301) amides | mit.edu |

| Arylboronic acids | 2-Bromo-1,3-bis(trifluoromethyl)benzene | Not specified | Biaryl compounds (with homocoupling side products) | researchgate.net |

Novel Synthetic Methodologies Employing this compound

Recent research has focused on developing innovative synthetic methods that utilize the unique reactivity of boronic acids like this compound. These new strategies expand the applications of boronic acids beyond their traditional role in cross-coupling reactions. nih.gov

A novel application of boronic acids, including by extension this compound, is their use as a source of hydroxide (B78521) ions. nih.gov In a newly developed aryne-induced ring-opening reaction of cyclic sulfides, the boronic acid, when activated by fluoride (B91410), acts as an effective hydroxide surrogate. nih.govrsc.org This method offers a mild alternative to using metal hydroxides or water and demonstrates excellent functional group tolerance. nih.gov The reaction proceeds through the formation of an aryne intermediate, which then triggers the ring-opening of the cyclic sulfide, with the boronic acid derivative providing the hydroxyl group. nih.gov Computational studies have provided insight into this mechanism, highlighting the role of fluoride in activating the boronic acid. nih.govrsc.org

Another innovative methodology is the three-component coupling of fluoro-azaarenes. nih.gov In this reaction, a boronic acid serves as the hydroxyl source for the transformation of fluoro-azaarenes into N-aryl (iso)quinolinones. nih.gov This process involves the reaction of a fluoro-azaarene, an aryne precursor, and a boronic acid. The fluoride ion plays a crucial role in generating the aryne species and activating the boronic acid. nih.gov This method has been successfully applied to various electron-deficient azaarenes, such as 4-chloroquinoline (B167314) and 9-chloroacridine, to produce the corresponding N-phenyl ketones in good yields. nih.gov This three-component coupling showcases the versatility of boronic acids as tunable reagents in complex organic transformations. nih.gov

Applications in Medicinal Chemistry and Biological Studies

Drug Discovery and Targeted Therapies

4-Fluoro-3-methylphenylboronic acid is an important building block in the synthesis of novel pharmaceutical agents. The presence of the fluorine atom can enhance the biological activity of molecules, making it a valuable component in the design of new therapeutic agents with potentially improved efficacy. Phenylboronic acids, in general, are being explored for their ability to target cancer cells. thermofisher.com For instance, derivatives of the isomeric compound, 3-fluoro-4-methylphenylboronic acid, have been utilized in the creation of pH-responsive nano-drug delivery systems designed to release chemotherapeutic agents specifically within the acidic microenvironment of tumors. nih.gov This approach aims to increase the concentration of the drug at the tumor site, thereby enhancing its anti-cancer activity while minimizing systemic toxicity. nih.gov Such research highlights the potential of fluorinated methylphenylboronic acid structures in the development of sophisticated and targeted cancer therapies. nih.gov

Modulation of Biological Pathways

The ability of boronic acids to form reversible covalent bonds with diols is key to their capacity to modulate biological pathways. This interaction allows them to target and interact with various biological molecules, including sugars, glycoproteins, and enzymes that play crucial roles in cellular signaling. Boronic acid derivatives have been shown to interfere with the signaling pathways of influenza A virus (IAV) by inhibiting the importation of viral ribonucleoproteins, a critical step for viral replication. nih.gov Specifically, certain quinoline (B57606) derivatives incorporating a boronic acid moiety have been found to inhibit the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways, both of which are implicated in IAV replication. nih.gov The unique structure of this compound makes it a candidate for developing new molecules that can selectively influence such biological processes.

Enzyme Inhibition and Biological Activity

The boronic acid functional group is a well-established pharmacophore for enzyme inhibition, primarily due to its ability to act as a transition-state analog.

Boronic acids are a cornerstone in the development of proteasome inhibitors, a class of drugs that has revolutionized cancer therapy. nih.gov The proteasome is a cellular complex responsible for degrading unneeded or damaged proteins; its inhibition can lead to the accumulation of these proteins, triggering apoptosis (programmed cell death) in cancer cells. nih.govnih.gov The boron atom in boronic acid-based inhibitors, such as the FDA-approved drug bortezomib (B1684674), interacts with the active site threonine residue of the 20S proteasome, effectively blocking its proteolytic activity. nih.gov This inhibition disrupts several cellular processes critical for cancer cell survival and proliferation. nih.gov While direct studies on this compound as a proteasome inhibitor are not extensively documented, its structural similarity to other active boronic acids suggests its potential as a scaffold for designing new and specific proteasome inhibitors.

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression, including the production of virulence factors and the formation of biofilms. johnshopkins.edunih.gov Inhibiting QS is a promising anti-virulence strategy that may circumvent the development of traditional antibiotic resistance. johnshopkins.edu Research has identified phenylboronic acids as effective inhibitors of quorum sensing in the marine bacterium Vibrio harveyi. johnshopkins.eduresearchgate.net Studies on a range of halogenated phenylboronic acids have demonstrated that these compounds can suppress biofilm formation and other virulence factors in Vibrio species. nih.gov For example, compounds like 2-fluoro-5-iodophenylboronic acid have shown significant antibacterial and antibiofilm activity. nih.gov While this compound was not specifically included in these particular studies, the findings suggest that the presence and position of halogen substituents on the phenyl ring are critical for activity, indicating that it could be a valuable candidate for further investigation as a quorum sensing inhibitor. nih.govresearchgate.net

Bioconjugation Techniques

The unique reactivity of the boronic acid group makes it a valuable tool for bioconjugation, the process of linking molecules for various biochemical applications.

The ability of boronic acids to form stable, yet reversible, ester bonds with diols is widely exploited for the immobilization of biomolecules onto surfaces. This technique is crucial for the development of biosensors, diagnostic arrays, and targeted drug delivery systems. The general principle involves functionalizing a surface with boronic acids, which can then capture diol-containing biomolecules such as proteins, antibodies, or carbohydrates from a solution. This interaction allows for the controlled and oriented attachment of biological molecules, which is often essential for maintaining their function.

Drug Delivery Systems

Boronic acids and their derivatives have emerged as significant tools in the development of targeted drug delivery systems (DDSs). rsc.orgnih.gov Their utility stems from the unique ability of the boronic acid moiety to form reversible covalent bonds with 1,2- or 1,3-diols, which are common structural motifs in saccharides like sialic acid. rsc.orgacs.org This interaction is particularly valuable because cancer cells often exhibit an over-expression of sialic acids on their surface, providing a pathway for selective targeting. rsc.orgnih.gov

The binding affinity of boronic acids is pH-dependent. At the slightly alkaline pH of the tumor microenvironment (around pH 8.8), boronic acid can form a stable cyclic trigonal planar structure with sialic acid. rsc.org When the drug-carrier complex enters the more acidic environment inside a cancer cell (around pH 6.8), the bond weakens, facilitating the release of the therapeutic payload directly at the target site. rsc.org This pH-responsive behavior allows for the creation of "smart" delivery systems that can enhance drug bioavailability to tumor tissues while minimizing exposure to healthy cells. rsc.orgnih.gov

Researchers have developed various nanovectors incorporating boronic acids to transport anticancer drugs. For example, self-assembling nanoparticles functionalized with phenylboronic acid (PBA) have been used to co-deliver drugs like doxorubicin, curcumin, and sorafenib (B1663141) tosylate. nih.gov These systems can be designed to be dual-responsive, releasing their cargo in response to both the acidic tumor environment and the presence of reactive oxygen species (ROS). nih.gov Furthermore, pendant boronic acids have been shown to enhance the delivery of macromolecules, such as proteins, into the cytosol of mammalian cells, demonstrating their potential as non-cationic carriers for a wide range of biologic drugs. acs.org

Potential Antimicrobial and Anticancer Properties of Boronic Acid Derivatives

The introduction of a boronic acid group into bioactive molecules can significantly modify their physicochemical and pharmacokinetic properties, often improving existing biological activities. nih.gov This has led to extensive research into boronic acid derivatives as potential therapeutic agents, particularly for their anticancer and antimicrobial effects. nih.govnih.govresearchgate.net

Anticancer Properties:

Boronic acid derivatives have shown considerable promise as anticancer agents, a field of interest that grew substantially after the FDA approval of the proteasome inhibitor bortezomib for treating multiple myeloma. nih.govresearchgate.nettandfonline.com The boronic acid functional group has a high selectivity for the proteasome active site, which is crucial for degrading proteins that regulate cell growth; its inhibition leads to apoptosis in cancer cells. researchgate.netnih.gov

Numerous studies have explored the anticancer potential of various boronic acid derivatives:

Tyropeptin-boronic acid derivatives (AS-06 and AS-29) have been shown to inhibit proteasome activity, induce the accumulation of ubiquitinated proteins, and trigger apoptosis in human multiple myeloma cells. nih.gov

A boronic-chalcone derivative, AM114 , exhibited potent growth inhibitory activity by inhibiting the chymotrypsin-like activity of the 20S proteasome, leading to the accumulation of p53 and induction of apoptosis. nih.gov

In silico and in vitro studies on aromatic boronic acids identified phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid as having cytotoxic properties against triple-negative breast cancer cells at sub-micromolar concentrations. proquest.com These compounds appeared to be selective for cancerous cells, showing no cytotoxic effects on non-cancerous skeletal muscle myoblasts. proquest.com

| Boronic Acid Derivative | Cancer Model | Key Findings |

| Bortezomib | Multiple Myeloma | First-in-class proteasome inhibitor approved for cancer therapy. nih.govtandfonline.com |

| Tyropeptin-boronic acid derivatives (AS-06, AS-29) | Human Multiple Myeloma | Inhibit proteasome activity and induce apoptosis. nih.gov |

| AM114 (boronic-chalcone derivative) | Cancer cell lines | Potent growth inhibitory activity through proteasome inhibition. nih.gov |

| Phenanthren-9-yl boronic acid | Triple-Negative Breast Cancer (4T1 cells) | Cytotoxic at sub-micromolar concentrations. proquest.com |

| 6-Hydroxynaphthalen-2-yl boronic acid | Triple-Negative Breast Cancer (4T1 cells) | Cytotoxic at sub-micromolar concentrations. proquest.com |

Antimicrobial Properties:

The antimicrobial properties of boron compounds, such as boric acid, have been recognized for over a century. researchgate.net Modern research focuses on organoboron compounds, including boronic acid derivatives, which show a range of antimicrobial activities. researchgate.netresearchgate.net They can act as inhibitors of key bacterial enzymes, such as β-lactamases, which are responsible for antibiotic resistance. nih.gov The cyclic boronic acid vaborbactam, for instance, is a β-lactamase inhibitor used in combination with antibiotics to treat infections. nih.gov

Boronic acids can also interact with the diol groups present in the glycoproteins and polysaccharides of bacterial cell walls, disrupting membrane integrity and metabolic processes. researchgate.netnih.gov Research highlights include:

Halogenated phenylboronic acids, specifically 3,5-diiodo-2-methoxyphenylboronic acid (DIMPBA) and 2-fluoro-5-iodophenylboronic acid (FIPBA) , have demonstrated significant antibacterial and antibiofilm activity against pathogenic Vibrio species. frontiersin.orgnih.gov These compounds inhibited bacterial growth and hindered virulence factors like motility and biofilm formation. frontiersin.orgnih.gov

3-Fluoro-4-methylphenylboronic acid has been reported to inhibit quorum sensing in Vibrio harveyi, a cell-to-cell signaling process that controls virulence. tcichemicals.com

Hydrogels incorporating boronic acid moieties show enhanced antibacterial activity against Staphylococcus aureus, with performance correlating to the number of free boronic acid groups. nih.gov

Use as Probes in Biochemical Assays

The unique chemical reactivity of boronic acids makes them highly valuable as molecular probes for detecting and imaging specific biomolecules and analytes in biological systems. researchgate.netnus.edu.sg Their application in biochemical assays is primarily centered on two key reactions: the formation of boronate esters with diols and the oxidative conversion of boronates to phenols. researchgate.netpnas.org

Saccharide Sensing: Boronic acids are known to bind reversibly with saccharides. nih.gov This interaction can be harnessed to create fluorescent probes for glucose and other monosaccharides. nih.gov When a fluorophore is functionalized with a boronic acid group, the binding of a sugar molecule alters the electronic properties of the boronic acid moiety. nih.gov This change perturbs the excited state of the fluorophore, resulting in a detectable change in fluorescence intensity or a shift in the emission wavelength, allowing for ratiometric analysis of sugar concentrations. nih.gov

Detection of Reactive Oxygen Species (ROS): Arylboronates are particularly useful for creating probes that selectively detect biological oxidants like hydrogen peroxide (H₂O₂), peroxynitrite (ONOO⁻), and hypochlorous acid (HOCl). frontiersin.org Upon reaction with an oxidant, the C-B bond is cleaved, and the boronate is converted into a corresponding phenol. pnas.orgfrontiersin.org If the boronic acid group was acting as a fluorescence quencher on a dye molecule, its removal upon oxidation "turns on" the fluorescence, creating a highly sensitive probe. frontiersin.org

Hydrogen Peroxide (H₂O₂) Probes: While many boronate-based probes react with H₂O₂, their reaction rates can be slow in a biological context. pnas.org More recent research has shown that borinic acids are approximately 10,000-fold more reactive than their boronic acid counterparts toward H₂O₂-mediated oxidation, making them more sensitive triggers for detecting low concentrations of H₂O₂ in cells. pnas.org

Peroxynitrite (ONOO⁻) Probes: Arylboronic acids react with peroxynitrite nearly a million times faster than with H₂O₂, making them excellent candidates for the selective intracellular detection of ONOO⁻. frontiersin.org

This chemospecific and bioorthogonal reactivity allows for the design of a wide array of molecular tools for studying redox biology and monitoring analyte levels in real-time within living cells. researchgate.netnus.edu.sgfrontiersin.org

Computational and Theoretical Studies

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second. It is instrumental in understanding potential therapeutic applications by modeling the interaction between a small molecule (ligand) and a protein's binding site.

Insulin (B600854): Theoretical models have been developed to explore the interaction between various boronic acids and the insulin hormone. chemrxiv.org In one computational study, 4-fluoro-3-methylphenylboronic acid was docked with insulin to assess its potential as a stabilizing agent. chemrxiv.org The study aimed to identify compounds that could form stable complexes with insulin, which is crucial for developing new therapeutic strategies. chemrxiv.org The interaction is primarily assessed through electrostatic, hydrogen bonding, and van der Waals forces. chemrxiv.org

LuxP Protein: The LuxP protein is a key component in the quorum-sensing (QS) system of bacteria like Vibrio harveyi. Interrupting QS is a promising strategy to control bacterial virulence. Studies have used molecular docking to investigate how boronic acid derivatives bind to the LuxP protein's active site. Different docking protocols, including Rigid Receptor Docking (RRD), Induced Fit Docking (IFD), and Quantum Polarized Ligand Docking (QPLD), were employed to elucidate the binding mode of these inhibitors.

HDAC2: Histone deacetylase 2 (HDAC2) is a significant target in cancer therapy. While numerous studies have performed docking simulations on HDAC2 with various inhibitors, specific research detailing the docking of this compound with HDAC2 is not widely documented in available literature. These studies typically focus on understanding how inhibitors interact with the zinc ion and key amino acids within the catalytic site of the enzyme.

The primary goal of docking studies is to predict the binding affinity and understand the mechanism of action at a molecular level.

For the interaction with insulin , the binding energy is a key parameter calculated to quantify the stability of the protein-ligand complex. A study involving a library of boronic acids reported a binding energy value for the complex of this compound with insulin, as shown in the table below. chemrxiv.org The mechanism involves the formation of a stable conformation through non-covalent interactions. chemrxiv.org

In the context of the LuxP protein , the mechanism of action involves the boronic acid derivative occupying the binding pocket, thereby acting as an antagonist to the natural signaling molecule. The Induced Fit Docking (IFD) protocol was found to be the most accurate in predicting the correct binding orientation of the inhibitors. A critical aspect of the binding mechanism is the formation of stable intermolecular hydrogen bonds between the inhibitor and the protein.

Table 1: Molecular Docking Interaction Data

| Ligand | Target Protein | Reported Binding Energy (kcal/mol) |

|---|---|---|

| This compound | Insulin | -57.0877 |

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting various molecular properties, including electronic distribution and reactivity.

The electronic properties of this compound are significantly influenced by its substituent groups. The presence of a fluorine atom, an electron-withdrawing group, and a methyl group, an electron-donating group, on the phenyl ring creates a unique electronic environment. This environment enhances the compound's reactivity and selectivity in chemical reactions.

While specific DFT studies detailing the electronic properties of this compound are not extensively published, research on analogous molecules like 3-fluoro-4-formylphenylboronic acid provides a methodological framework. Such studies typically calculate and analyze:

HOMO-LUMO (Highest Occupied Molecular Orbital/Lowest Unoccupied Molecular Orbital) energy gap: This gap is crucial for determining molecular reactivity and stability.

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, identifying regions susceptible to electrophilic and nucleophilic attack.

Mulliken Charges: These calculations provide the partial atomic charges, offering insights into the charge distribution across the molecule.

DFT calculations are instrumental in elucidating the detailed step-by-step mechanisms of chemical reactions. This compound is frequently used as a reagent in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon bonds. DFT can model the key steps of the catalytic cycle, including:

Oxidative Addition: The addition of an aryl halide to the palladium catalyst.

Transmetalation: The transfer of the aryl group from the boronic acid to the palladium complex.

Reductive Elimination: The final step where the new carbon-carbon bond is formed, and the catalyst is regenerated.

By calculating the energy barriers for each step, DFT helps in understanding the reaction kinetics and the role of substituents on the boronic acid in modulating the reaction's efficiency.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods that analyze the physical movements of atoms and molecules over time. They provide a dynamic view of molecular interactions, complementing the static picture offered by molecular docking.

In the study of boronic acid derivatives as inhibitors of the LuxP protein , MD simulations were performed on the protein-ligand complexes. These simulations confirmed that the intermolecular hydrogen bonds identified in the docking studies remained stable throughout the simulation period. This stability is a strong indicator of a persistent inhibitory effect.

MD simulations are also widely used to study other biological targets, such as HDAC2 . In these cases, simulations help to understand the conformational changes in the protein upon ligand binding and provide a more detailed picture of the binding stability and the role of water molecules in the active site. Such simulations are crucial for validating docking results and refining the understanding of the binding mechanism.

Protein-Ligand Complex Stability

The stability of the complex formed between a ligand and its protein target is a critical determinant of its potential therapeutic efficacy. Computational methods, particularly molecular docking, are instrumental in predicting the binding affinity and stability of such complexes. In a theoretical study investigating the interaction between various boronic acids and insulin, this compound was analyzed for its ability to form a stable complex with the protein. chemrxiv.org

To provide a comparative context, the binding energies of other related boronic acid derivatives with insulin were also calculated in the same study. chemrxiv.org This allows for an assessment of the relative stability of the complex formed by this compound.

Interactive Data Table: Molecular Docking Scores of Boronic Acids with Insulin

| Compound | Total Energy (kcal/mol) | van der Waals Energy (kcal/mol) | Hydrogen Bonding Energy (kcal/mol) | Electrostatic Energy (kcal/mol) |

| This compound | -57.0877 | -2.45 | 0.730 | -6.28 |

| 4-Ethylphenylboronic acid | -56.9452 | -2.06 | 1.30 | -6.06 |

| 2-Fluoro-4-(trifluoromethyl)phenylboronic acid | -56.6364 | -2.45 | 0.730 | -6.28 |

| 4-Chloro-2-methylphenylboronic acid | -56.6316 | -2.38 | 0.709 | Not Specified |

| Data sourced from a theoretical study on boronic acid interactions with insulin. chemrxiv.org |

Conformational Analysis and Intermolecular Interactions

The specific conformation adopted by this compound within the binding site of a protein, along with the network of intermolecular interactions it forms, governs its biological activity. Molecular docking simulations provide insights into these crucial aspects. In its interaction with insulin, the binding of this compound is directed by a combination of forces. chemrxiv.org

The primary types of interactions that stabilize the complex are:

Van der Waals forces: These are non-specific, attractive or repulsive forces between molecules.

Hydrogen bonding: This involves the interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen.

Electrostatic interactions: These are the attractive or repulsive forces between charged or polar groups. chemrxiv.org

The computational model predicts the most favorable conformation of the ligand in the protein's active site to maximize these interactions, thereby achieving the lowest energy state for the complex. chemrxiv.org A molecular dynamics simulation of a larger molecule synthesized using this compound also highlights the use of this technique to study conformational stability over time, though this was not applied directly to the parent compound in the available literature. vulcanchem.com

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a compound by modifying its chemical structure. While a comprehensive SAR study focused solely on this compound is not extensively detailed in the available literature, comparative data from computational studies offers preliminary SAR insights.

Prediction of Biological Potency and Toxicity

In silico methods are increasingly employed in the early stages of drug discovery to predict the potential biological activity and toxicity of chemical compounds, thereby reducing the need for extensive and costly experimental testing. For this compound and its analogs, computational tools have been used to estimate their drug-likeness and potential toxicity. chemrxiv.org

The biological potency, or bioactivity score, can be predicted based on the compound's structural features. Similarly, various toxicological endpoints can be computationally assessed. These predictions are crucial for prioritizing compounds for further development. The theoretical study on boronic acids and their interaction with insulin also included a determination of the biological potency and toxicity of the top candidate compounds. chemrxiv.org While specific numerical data for this compound's predicted toxicity is not provided in the excerpted material, the methodology highlights the integration of toxicity prediction in the computational workflow for evaluating potential drug candidates. chemrxiv.org

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems for Boronic Acid Transformations

The utility of boronic acids as reagents in transition metal-catalyzed reactions is well-established, but their role as catalysts themselves is a growing area of interest. researchgate.net Researchers are actively developing novel catalytic systems to enhance the efficiency, selectivity, and scope of transformations involving boronic acids.

A significant focus is on creating bifunctional acid/base systems. bath.ac.uk These catalysts aim to combine a Lewis acidic boron center with a tethered Lewis base to stabilize reaction intermediates, which could lead to improved reactivity and selectivity. bath.ac.uk The development of chiral boronic acid-based catalysts is another key objective. While challenging due to the free rotation around the boron-carbon bond, new strategies are emerging, such as the use of symmetric chiral borinic acids that form rigid borate (B1201080) intermediates, allowing for effective asymmetric transformations. thieme-connect.com

Furthermore, efforts are underway to expand the range of reactions catalyzed by boronic acids. This includes the development of catalysts for dehydrative reactions, which offer an environmentally friendly alternative to traditional methods by releasing only water as a byproduct. bath.ac.uk Boronic acid catalysis is being explored for the activation of alcohols to form carbocation intermediates for use in reactions like Friedel-Crafts alkylations. researchgate.net The design of new catalysts also extends to promoting cycloaddition reactions and other complex organic transformations. researchgate.netnih.gov

Exploration of New Biomedical Applications

The unique ability of boronic acids to reversibly bind with diols, such as those found in saccharides and glycoproteins, makes them highly attractive for various biomedical applications. researchgate.netacs.org This has led to extensive research into their use as therapeutic agents, diagnostic tools, and in drug delivery systems. researchgate.netacs.org

Boronic acid-containing polymers are being investigated for the treatment of diseases like HIV, diabetes, and cancer. researchgate.net For instance, they can be designed to bind to the glycosylated regions of the HIV-1 envelope protein, potentially inhibiting viral entry into cells. researchgate.net In the context of diabetes, glucose-responsive hydrogels functionalized with boronic acids are being developed for self-regulated insulin (B600854) delivery. researchgate.net These materials can sense glucose levels and release insulin accordingly. researchgate.net

Boronic acids are also being explored as prodrugs to enhance the bioavailability of certain drugs and as linkers to connect ligands to proteins for targeting challenging drug targets. nih.gov Their ability to interact with immune cells has opened up possibilities in immunotherapy, with research focused on using peptide boronic acids to modulate immune responses against tumor cells. sciencedaily.com Furthermore, boronic acid-modified nanomaterials are being developed for applications in bioimaging, sensing, and targeted drug delivery. acs.orgnih.gov

Advancements in Green Synthetic Routes for Boronic Acids

The increasing emphasis on sustainable chemistry has spurred the development of greener synthetic methods for preparing boronic acids and their derivatives. rsc.org Traditional methods often involve harsh reagents and generate significant waste. bath.ac.uk

One promising green approach is mechanochemistry, which involves grinding a boronic acid and a diol together without a solvent to produce boronic acid esters in high yield and purity. rsc.org This method is simple, efficient, and environmentally benign. rsc.org Another area of advancement is the use of flow chemistry for the synthesis of boronic acids. nih.gov This technique allows for precise control over reaction conditions, leading to higher yields and reduced side reactions. nih.gov

Researchers are also exploring alternative, more sustainable starting materials. For example, a method for transforming abundant and inexpensive carboxylic acids into boronic acids using a nickel catalyst has been developed. drugdiscoverytrends.com Additionally, photoinduced borylation of haloarenes offers a metal- and additive-free route to boronic acids under mild conditions. organic-chemistry.org These advancements aim to make the synthesis of boronic acids more atom-economical and environmentally friendly. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Boronic Acid Research

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate research and development in boronic acid chemistry. arxiv.orgresearchgate.net These computational approaches can analyze vast datasets to predict reaction outcomes, optimize reaction conditions, and even design new molecules with desired properties. arxiv.orgresearchgate.netillinois.edu

One key application is in the prediction of the reactivity and properties of boronic acids. themoonlight.io ML models are being developed to predict metrics like Lewis acidity, which is crucial for understanding and designing catalysts. arxiv.orgthemoonlight.io By using interpretable models, researchers can gain insights into the factors that govern the behavior of these compounds. arxiv.orgthemoonlight.io

AI is also being used to optimize synthetic routes. For example, machine learning algorithms can be used in conjunction with automated synthesis platforms to rapidly screen a wide range of reaction conditions and identify the optimal parameters for a given transformation, such as a Suzuki coupling reaction. illinois.edunih.gov This approach can significantly reduce the time and resources required for experimental optimization. illinois.edu Furthermore, AI can assist in the design of new boronic acid-based molecules for specific applications by predicting their properties and potential bioactivities. nih.gov

Expanding the Scope of Multicomponent Reactions Involving Boronic Acids

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. Boronic acids are increasingly being utilized as key components in these powerful transformations.

The Petasis borono-Mannich reaction is a well-known MCR that uses boronic acids to synthesize allylic amines. nih.gov This reaction is valued for its mild conditions and compatibility with various functional groups. nih.gov Researchers are continuously exploring new variations and applications of this reaction. acs.org

Beyond the Petasis reaction, boronic acids are being incorporated into other MCRs to generate diverse and complex molecular scaffolds. rsc.org For instance, they have been used in Ugi-type reactions to synthesize bis-boronic acid compounds for the detection of sialic acid, a biomarker for certain diseases. rsc.org One-pot multicomponent reactions have also been developed to synthesize fluorescent iminoboronates and stereogenic-at-boron fluorochromes, demonstrating the versatility of boronic acids in creating functional molecules. rsc.orgnih.gov The development of new MCRs involving boronic acids is a vibrant area of research with the potential to streamline the synthesis of valuable compounds for various applications.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.